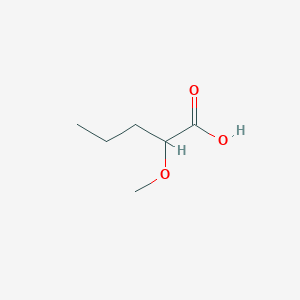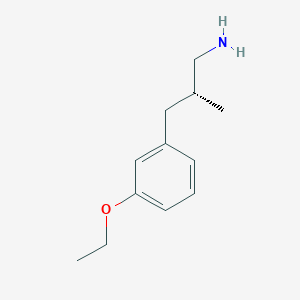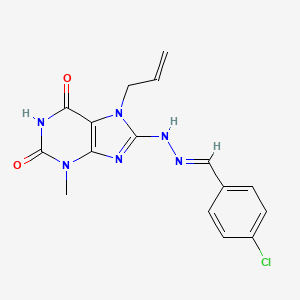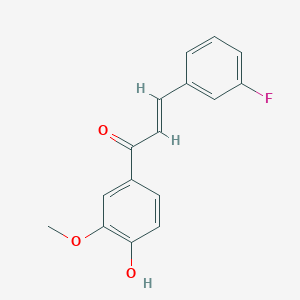![molecular formula C14H20N2O B2868799 2-[1-(2-Methylbutyl)benzimidazol-2-yl]ethan-1-ol CAS No. 941540-48-3](/img/structure/B2868799.png)
2-[1-(2-Methylbutyl)benzimidazol-2-yl]ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-[1-(2-Methylbutyl)benzimidazol-2-yl]ethan-1-ol” is a chemical compound with the molecular formula C13H18N2O . It has an average mass of 218.295 Da and a monoisotopic mass of 218.141907 Da . Benzimidazole derivatives are structural isosters of naturally occurring nucleotides, which allows them to interact easily with the biopolymers of the living system .
Synthesis Analysis
Benzimidazole derivatives can be synthesized through various methods. One of the classical methods for benzimidazole synthesis involves the coupling of 1,2-diaminobenzenes with carboxylic acids or aldehydes and ketones . Another method involves the preparation of bis(benzimidazoles) and their complexes .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” are not explicitly mentioned in the available data. The molecular formula is C13H18N2O, with an average mass of 218.295 Da and a monoisotopic mass of 218.141907 Da .Scientific Research Applications
1. Synthesis and Catalysis
Benzimidazole derivatives, such as 2-[1-(2-Methylbutyl)benzimidazol-2-yl]ethan-1-ol, are pivotal in synthesizing various chemical compounds. The oxidant-free synthesis of benzimidazoles from alcohols and aromatic diamines catalyzed by Ru(II)-PNS(O) pincer complexes highlights an environmentally benign method for producing 2-functionalized benzimidazoles without the need for oxidants or stoichiometric strong bases, offering a greener process with good yields and high turnover numbers (Luo et al., 2017).
2. Biological Activities
Research has demonstrated the synthesis of new 2-substituted 6-bromo-3-methylthiazolo[3,2-a]-benzimidazole derivatives with significant immunosuppressive and immunostimulatory properties against macrophages and T-lymphocytes. These compounds have shown inhibitory effects on LPS-stimulated NO generation and cytotoxicity against various cancer cell lines, indicating their potential in biomedical applications (Abdel‐Aziz et al., 2011).
3. Crystal Engineering
The crystal structures of salts of diprotonated benzimidazole derivatives reveal their utility in crystal engineering. The stacking of protonated benzimidazole groups and N–H⋯Cl hydrogen bonding between cations and anions demonstrate the potential of protonated benzimidazole as a synthon for constructing crystal lattices, which could be significant in materials science (Matthews et al., 2003).
4. DNA Binding and Cytotoxicity
Benzimidazole-based Schiff base copper(II) complexes have been synthesized and shown to effectively bind DNA through an intercalative mode. These complexes exhibit substantial in vitro cytotoxic effects against human cancer cell lines, highlighting their potential in cancer therapy (Paul et al., 2015).
5. Antioxidant Potential
The synthesis of benzimidazole derivatives and their metal complexes have been studied for their antioxidant potential, demonstrating significant inhibitory activity against various enzymes. Such studies reveal the potential of these compounds in pharmacological and therapeutic applications due to their antioxidant properties (Taj et al., 2020).
Future Directions
properties
IUPAC Name |
2-[1-(2-methylbutyl)benzimidazol-2-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c1-3-11(2)10-16-13-7-5-4-6-12(13)15-14(16)8-9-17/h4-7,11,17H,3,8-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOJUWOLZPKRRCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CN1C2=CC=CC=C2N=C1CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-acetyl-N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2868718.png)







![Methyl 4-{[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]sulfamoyl}benzoate](/img/structure/B2868730.png)
![N-(2-(5-(4-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(trifluoromethyl)benzamide](/img/structure/B2868731.png)
![2-{[1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine](/img/structure/B2868733.png)
![2-(4-Ethoxyphenyl)-5-methylpyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2868734.png)

![2-chloro-N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2868739.png)